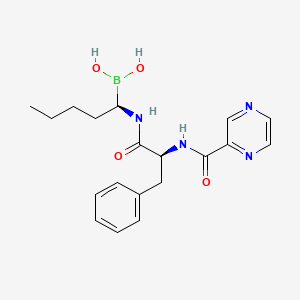

Desisobutyl-n-butyl Bortezomib

Descripción

BenchChem offers high-quality Desisobutyl-n-butyl Bortezomib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desisobutyl-n-butyl Bortezomib including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKEQJOTKHQBX-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104011-35-9 | |

| Record name | N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Desisobutyl-n-butyl Bortezomib" CAS number 1104011-35-9

The following technical guide details the chemical, mechanistic, and analytical profile of Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) . This document is structured for pharmaceutical scientists engaged in the development, quality control, and regulatory filing of proteasome inhibitors.

Structural Analog & Critical Process Impurity in Bortezomib Manufacturing

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) is a structural isomer and specific process-related impurity of the antineoplastic agent Bortezomib (Velcade®). Chemically defined as B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic acid, this compound arises from the substitution of the characteristic isobutyl side chain at the P1 position with an n-butyl moiety.

Control of this impurity is critical due to its isomeric nature, which presents significant separation challenges during High-Performance Liquid Chromatography (HPLC) analysis, and its potential to alter the structure-activity relationship (SAR) within the 20S proteasome’s chymotrypsin-like active site.

Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6]

The core structural deviation lies in the alkyl side chain attached to the alpha-carbon of the boronic acid pharmacophore. While Bortezomib possesses a branched isobutyl group (mimicking Leucine), the impurity possesses a linear n-butyl group (mimicking Norleucine).

Comparative Data Table

| Feature | Bortezomib (API) | Desisobutyl-n-butyl Impurity |

| CAS Number | 179324-69-7 | 1104011-35-9 |

| Molecular Formula | C₁₉H₂₅BN₄O₄ | C₁₉H₂₅BN₄O₄ |

| Molecular Weight | 384.24 g/mol | 384.24 g/mol |

| Side Chain (P1) | Isobutyl (–CH₂–CH(CH₃)₂) | n-Butyl (–CH₂–CH₂–CH₂–CH₃) |

| Stereochemistry | (1R, 2S) | (1R, 2S) |

| Isomer Type | Reference | Structural Isomer (Chain Isomer) |

| Predicted LogP | ~1.5 - 2.0 | ~1.6 - 2.1 (Slightly higher hydrophobicity) |

Structural Visualization

The following diagram contrasts the steric topography of the API against the impurity, highlighting the P1 pharmacophore shift.

Figure 1: Structural divergence at the P1 position. Green indicates the desired pharmacophore; Red indicates the linear impurity chain.

Mechanistic Origin: The "Wrong Starting Material" Pathway

The formation of Desisobutyl-n-butyl Bortezomib is not a degradation event but a synthesis-driven error . It tracks back to the quality of the alkyl halide or boronic ester starting materials used to construct the leucine-analog fragment.

Synthesis Context

Bortezomib is typically synthesized via a convergent route involving:

-

Fragment A: N-Pyrazinecarbonyl-L-phenylalanine.[1]

-

Fragment B: (1R)-1-amino-3-methylbutylboronic acid pinanediol ester.

Root Cause: If the synthesis of Fragment B utilizes n-butyl bromide (1-bromobutane) or n-butylboronic acid instead of the required isobutyl bromide (1-bromo-2-methylpropane) or isobutylboronic acid , the linear chain is incorporated irreversibly. This often occurs due to isomeric contamination in bulk commodity reagents (e.g., isobutyl bromide contaminated with 0.5% n-butyl bromide).

Formation Pathway Diagram

Figure 2: Parallel synthesis tracking the propagation of the n-butyl contaminant into the final drug substance.

Analytical Characterization Strategy

Detecting CAS 1104011-35-9 requires high-resolution techniques because it is an isomer of the parent drug. Standard low-resolution Mass Spectrometry (MS) cannot distinguish them solely by molecular ion (

4.1. Separation Challenges (HPLC)

The linear n-butyl chain confers slightly different hydrophobicity and hydrodynamic volume compared to the branched isobutyl group.

-

Reverse Phase (RP-HPLC): The impurity typically elutes after Bortezomib due to the slightly higher lipophilicity of the linear n-butyl chain (better surface contact with C18 ligands) compared to the bulky isobutyl group.

-

Critical Pair Resolution: The resolution (

) between Bortezomib and this impurity is a key system suitability parameter.

4.2. Recommended Protocol

-

Column: C18 or Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm). Phenyl-hexyl phases often provide superior selectivity for isomeric side chains due to pi-pi interactions with the phenylalanine backbone.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile (ACN).

-

-

Gradient: Shallow gradient (e.g., 25% B to 45% B over 20 minutes) is required to maximize selectivity (

). -

Detection: UV at 270 nm (Pyrazine chromophore).

4.3. Identification Criteria

Since MS mass is identical, identification relies on:

-

Retention Time Matching: Comparison against a qualified Reference Standard (CAS 1104011-35-9).

-

MS/MS Fragmentation: While parent ions are identical, fragmentation patterns (MS2) may show subtle intensity differences in the alkyl-boronate fragment, though they are often indistinguishable. Chromatographic separation is the primary control.

Biological Impact & Toxicology (SAR)

The presence of Desisobutyl-n-butyl Bortezomib is not merely a purity concern; it represents a "Eutomer vs. Distomer" scenario in terms of binding kinetics, although both are chemically stable.

-

Target: 20S Proteasome (Chymotrypsin-like site,

5 subunit). -

Binding Pocket (S1): The S1 pocket of the

5 subunit is a hydrophobic cavity designed to accept bulky residues like Phenylalanine, Tyrosine, or Leucine. -

SAR Implication: The isobutyl group of Bortezomib fills this pocket efficiently, maximizing Van der Waals interactions. The n-butyl group, being linear and less sterically demanding in width but longer, may not fill the pocket as tightly, potentially leading to a higher

(lower potency). -

Regulatory Status: As a process impurity, it must be controlled below the identification threshold (0.10%) or qualification threshold (0.15%) as per ICH Q3A(R2) guidelines. If it exceeds 0.15%, toxicological qualification is mandatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bortezomib. Retrieved from [Link]

-

European Medicines Agency (EMA). Assessment Report: Velcade (Bortezomib). Procedure No. EMEA/H/C/000539. Retrieved from [Link]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Synthesis Pathway of Desisobutyl-n-butyl Bortezomib

An In-Depth Technical Guide for Chemical Development

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9), chemically defined as [(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid , is a critical structural analog and process-related impurity of the proteasome inhibitor Bortezomib.[1][2][3][4]

In the context of drug development, this molecule serves two primary functions:

-

Impurity Profiling: It is a known process impurity (often designated as Impurity A or similar in regulatory filings) arising from contamination of the isobutyl starting materials with n-butyl isomers.

-

SAR Studies: It represents a "norleucine-like" analog used to probe the steric specificity of the 26S proteasome's chymotrypsin-like active site.

This guide provides a high-fidelity synthesis pathway, deviating from the standard Bortezomib protocol only at the critical alkyl-boronate formation stage. The methodology relies on Matteson Asymmetric Homologation to establish the stereocenter at the

Part 1: Chemical Identity & Retrosynthetic Analysis

The synthesis is best understood via a convergent approach. The molecule is dissected into two key fragments: the Modified Boronic Acid Fragment (Fragment A) and the Standard Peptide Fragment (Fragment B) .

Chemical Structure Data

| Attribute | Detail |

| Common Name | Desisobutyl-n-butyl Bortezomib |

| IUPAC Name | [(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid |

| CAS Number | 1104011-35-9 |

| Molecular Formula | |

| Key Structural Deviation | Replacement of the C-terminal isobutyl group (leucine analog) with an n-butyl group (norleucine analog).[3] |

Retrosynthetic Logic

The retrosynthesis disconnects the amide bond between the phenylalanine residue and the amino-boronic acid.

-

Disconnection: Amide coupling of Fragment A and Fragment B.

-

Fragment B (Electrophile):

-(2-Pyrazinecarbonyl)-L-phenylalanine. This is the standard Bortezomib side chain. -

Fragment A (Nucleophile): The modified

-aminoboronic ester.-

Precursor: (1S, 2S, 3R, 5S)-Pinanediol n-butylboronate.

-

Origin: Reaction of n-butylmagnesium bromide with trimethyl borate, followed by esterification with (+)-pinanediol.

-

Figure 1: Retrosynthetic breakdown showing the convergence of the modified boronic fragment and the standard peptide chain.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Fragment A (The Modified Pharmacophore)

Objective: Synthesize the chiral

Step 1.1: Formation of Pinanediol n-Butylboronate

Instead of the isobutylboronic acid used for Bortezomib, we utilize n-butylboronic acid .

-

Reagents: n-Butylmagnesium bromide, Trimethyl borate, (+)-Pinanediol.

-

Protocol:

-

Cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78°C.

-

Dropwise add n-butylmagnesium bromide (1.0 eq). Stir for 1h.

-

Quench with acidic hydrolysis to yield n-butylboronic acid.

-

Esterification: Dissolve the crude boronic acid in diethyl ether/pentane. Add (1S, 2S, 3R, 5S)-(+)-pinanediol (1.0 eq). Stir at RT for 12h.

-

Purification: Distillation or column chromatography.

-

Result:(S)-Pinanediol n-butylboronate .

-

Step 1.2: Matteson Homologation (Stereoselective Chlorination)

This step inserts the

-

Reagents: Dichloromethane (DCM),

-Butyllithium ( -

Protocol:

-

Dissolve (S)-Pinanediol n-butylboronate in anhydrous THF/DCM (ratio 4:1). Cool to -100°C (internal temp).

-

Add

-BuLi (1.1 eq) dropwise to generate the dichloromethyl lithium species in situ. -

Stir for 20 min, then add anhydrous

(0.6-1.0 eq) as a Lewis acid promoter. -

Allow the reaction to warm slowly to RT. The rearrangement occurs here, migrating the n-butyl group with inversion of configuration at the migrating center (but retention relative to the auxiliary).

-

Result:(S)-Pinanediol (1S)-1-chloro-pentylboronate . (Note: Stereochemistry is dictated by the auxiliary).

-

Step 1.3: Stereospecific Amination

-

Reagents: Lithium bis(trimethylsilyl)amide (LiHMDS), Methanol/HCl.

-

Protocol:

-

Cool the

-chloro ester solution to -78°C. -

Add LiHMDS (1.1 eq). The silylamide displaces the chloride with inversion (restoring the desired configuration).

-

Warm to RT.

-

Add excess anhydrous HCl in dioxane/methanol to desilylate the amine.

-

Isolate the amine salt via precipitation (usually as the Trifluoroacetate or HCl salt).

-

Intermediate:(1R)-1-amino-pentylboronic acid pinanediol ester (TFA salt) .

-

Phase 2: Synthesis of Fragment B (Peptide Coupling Partner)

This phase mirrors standard Bortezomib manufacturing.

-

Reagents: L-Phenylalanine methyl ester, 2-Pyrazinecarboxylic acid, TBTU, DIPEA, LiOH.

-

Protocol:

-

Couple 2-pyrazinecarboxylic acid with L-phenylalanine methyl ester using TBTU/DIPEA in DMF.

-

Hydrolyze the methyl ester using LiOH in THF/Water.

-

Acidify to precipitate N-(2-Pyrazinecarbonyl)-L-phenylalanine .

-

Phase 3: Convergent Coupling & Deprotection

Step 3.1: Fragment Coupling

-

Reagents: Fragment A (Amine salt), Fragment B (Carboxylic acid), TBTU (or HATU), DIPEA, DMF/DCM.

-

Protocol:

-

Dissolve Fragment B (1.0 eq) and TBTU (1.1 eq) in dry DMF. Activate for 5 mins.

-

Add Fragment A (1.0 eq) and DIPEA (3.0 eq).

-

Stir at 0°C

RT for 4-6 hours. -

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. -

Result:Desisobutyl-n-butyl Bortezomib Pinanediol Ester .

-

Step 3.2: Boronic Acid Deprotection

The pinanediol group is chemically robust and requires transesterification for removal.

-

Reagents: Isobutylboronic acid (acceptor), 1N HCl, Methanol/Hexane biphasic system.

-

Protocol:

-

Dissolve the ester in Methanol/Hexane (1:1).

-

Add isobutylboronic acid (excess, 2-3 eq) and 1N HCl.

-

Stir vigorously. The pinanediol transfers to the isobutylboronic acid (driven by equilibrium and solubility).

-

Separate the hexane layer (contains pinanediol-isobutylboronate).

-

Concentrate the aqueous methanol layer.

-

Lyophilize to obtain the final product.

-

Part 3: Process Logic & Visualization

Reaction Pathway Diagram

The following diagram illustrates the specific flow for the n-butyl analog synthesis, highlighting the Matteson Homologation.

Figure 2: Step-by-step synthesis pathway via Matteson Homologation.

Comparison of Reagents

| Synthesis Step | Standard Bortezomib | Desisobutyl-n-butyl Analog | Reason for Change |

| Boron Source | Isobutylboronic acid | n-Butylboronic acid | Establishes the n-pentyl side chain (vs isobutyl). |

| Homologation | Same | Mechanism is substrate-independent. | |

| Chiral Auxiliary | (+)-Pinanediol | Same | Required for (R)-configuration at Boron alpha-carbon. |

| Coupling Agent | TBTU / HBTU | Same | Standard peptide chemistry applies. |

Part 4: Analytical Characterization & Troubleshooting

Self-Validating the Protocol

To ensure the synthesized molecule is indeed the n-butyl analog and not a stereoisomer or rearrangement product, the following analytical markers must be checked:

-

1H NMR (DMSO-d6):

-

Bortezomib: Shows a doublet/multiplet for the terminal isopropyl methyls (

ppm, 6H). -

Desisobutyl-n-butyl: Will show a triplet for the terminal methyl of the n-butyl chain (

ppm, 3H) and a distinct methylene envelope for the pentyl chain.

-

-

Mass Spectrometry:

-

HPLC Retention Time:

-

The n-butyl analog is typically less polar (due to the linear chain) or slightly distinct from the branched isobutyl form on C18 columns. It usually elutes after the main peak in reverse-phase systems.

-

Common Pitfalls

-

Racemization: The Phenylalanine stereocenter is prone to racemization during coupling if temperature exceeds 0°C or if excess base is used. Use TBTU/DIPEA at 0°C to minimize this.

-

Incomplete Deprotection: Pinanediol removal is an equilibrium process. Ensure sufficient excess of isobutylboronic acid scavenger and acidic pH to drive the reaction to completion.

References

-

Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012).[5][6] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology . Scientia Pharmaceutica, 80(1), 67–76.[5] [Link]

-

Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity and its Use in Syntheses of the Insect Pheromones (3S,4S)-4-Methyl-3-heptanol and exo-Brevicomin . Journal of the American Chemical Society, 105(7), 2077–2078. [Link]

-

Beenen, M. A., et al. (2008). Asymmetric Synthesis of Alpha-Amino Boronic Acid Derivatives . Journal of Organic Chemistry, 73(13), 4750–4752. [Link]

-

BioOrganics. (2019).[7] Desisobutyl-n-butyl Bortezomib Data Sheet . Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Desisobutyl-n-butyl Bortezomib | LGC Standards [lgcstandards.com]

- 4. Desisobutyl-n-butyl Bortezomib | LGC Standards [lgcstandards.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. BioOrganics [bioorganics.biz]

"Desisobutyl-n-butyl Bortezomib" as a proteasome inhibitor

Topic: Desisobutyl-n-butyl Bortezomib: Structural Profiling & Proteasome Inhibition Mechanism Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and CMC Scientists

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9) represents a critical structural analog of the blockbuster proteasome inhibitor Bortezomib (Velcade®). Chemically defined as the Norleucine (Nle) analog of Bortezomib, this compound replaces the canonical isobutyl side chain at the P1 position with a linear n-butyl chain.

While primarily characterized as a process-related impurity (often designated as Impurity A or similar in pharmacopeial contexts), its study offers profound insights into the Structure-Activity Relationship (SAR) of the 20S proteasome's chymotrypsin-like site. This guide provides a comprehensive technical breakdown of its chemical architecture, synthesis, analytical separation, and mechanistic inhibition profile, serving as a definitive reference for drug development and quality control professionals.

Chemical Architecture & SAR Implications

The efficacy of peptide boronates hinges on the precise fit of amino acid side chains into the specificity pockets of the proteasome.

-

Bortezomib (Parent): Features a Leucine side chain (isobutyl) at the P1 position. This branched structure is optimized to fill the hydrophobic S1 pocket of the

5 subunit, maximizing van der Waals interactions. -

Desisobutyl-n-butyl Bortezomib (Analog): Features a Norleucine side chain (n-butyl) at the P1 position.

Table 1: Structural & Physicochemical Comparison

| Feature | Bortezomib | Desisobutyl-n-butyl Bortezomib |

| P1 Residue | Leucine (Isobutyl) | Norleucine (n-Butyl) |

| Side Chain Topology | Branched ( | Linear |

| Molecular Formula | ||

| Isomerism | Constitutional Isomer | Constitutional Isomer |

| S1 Pocket Fit | High Complementarity (Tight) | Reduced Steric Bulk (Loose) |

| Role | API (Therapeutic) | Impurity / SAR Probe |

Mechanistic Insight: The transition from isobutyl to n-butyl maintains hydrophobicity but alters the spatial occupancy within the S1 pocket. This modification typically results in a higher

Mechanism of Action: The Boronate Trap

Like its parent, Desisobutyl-n-butyl Bortezomib functions as a reversible inhibitor of the 26S proteasome. The mechanism relies on the electrophilic boron atom forming a pseudo-covalent bond with the catalytic threonine residue.

Binding Pathway Visualization

Figure 1: Mechanism of reversible covalent inhibition at the proteasome active site.

Key Interaction: The hydroxyl group of the active site Threonine (

Chemical Synthesis Protocol

To study this analog or prepare it as a reference standard, a convergent synthesis strategy is employed. This protocol mirrors the industrial route for Bortezomib but substitutes the leucine synthon with a norleucine equivalent.

Reagents Required:

-

(1S, 2S, 3R, 5S)-Pinanediol

-

n-Butylboronic acid

-

N-(Pyrazine-2-carbonyl)-L-phenylalanine

-

TBTU (Coupling Agent)

Step-by-Step Methodology

-

Preparation of Pinanediol n-Butylboronate:

-

React n-butylboronic acid with (+)-pinanediol in diethyl ether.

-

Why: Pinanediol acts as a chiral directing group and protects the boronic acid.

-

-

Matteson Homologation (Stereoselective):

-

Treat the ester with dichloromethane (DCM) and

-butyllithium (n-BuLi) at -100°C. -

Add

to induce migration, forming the -

Perform nucleophilic displacement with

followed by methanolysis to yield the

-

-

Peptide Coupling:

-

Dissolve N-(Pyrazine-2-carbonyl)-L-phenylalanine in DMF.

-

Add TBTU and DIPEA.

-

Add the

-amino boronate salt prepared in Step 2. -

Stir at room temperature for 4 hours.

-

-

Deprotection (Boronic Acid Release):

-

The pinanediol group is removed via transesterification with isobutylboronic acid in a biphasic acid system (HCl/MeOH/Hexane).

-

Validation: Confirm structure via

-NMR (look for triplet at ~0.9 ppm for terminal methyl of n-butyl chain vs doublet for isobutyl).

-

Analytical Profiling (HPLC Method)

Separating the n-butyl impurity from the isobutyl parent is challenging due to their isomeric nature. A high-resolution RP-HPLC method is required.

Method Parameters:

| Parameter | Condition |

| Column | C18 High Stability (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 270 nm |

| Temperature | 30°C |

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20%

60% B (Linear Gradient) -

15-20 min: 60%

90% B

Self-Validating Logic:

-

Retention Time (RT): The n-butyl analog (linear) is slightly less hydrophobic than the branched isobutyl parent in certain stationary phases, or may elute slightly later depending on shape selectivity. In this system, expect Relative Retention Time (RRT)

0.95 - 1.05 . -

Note: Critical resolution (

) must be demonstrated between the main peak and this impurity.

Analytical Workflow Diagram

Figure 2: HPLC separation logic for isomeric boronate impurities.

Biological Evaluation: 20S Proteasome Assay

To quantify the inhibitory potency (

Protocol:

-

Enzyme: Purified Human 20S Proteasome (0.5 nM final).

-

Substrate: Fluorogenic peptide Suc-LLVY-AMC (Specific for Chymotrypsin-like activity).

-

Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% SDS.

-

Procedure:

-

Incubate enzyme with varying concentrations of the inhibitor (0.1 nM to 1000 nM) for 15 minutes at 37°C.

-

Add Suc-LLVY-AMC substrate (50 µM).

-

Monitor fluorescence release (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

-

-

Calculation: Plot Fractional Activity vs. Log[Inhibitor] to determine

.

Expected Result:

While Bortezomib typically exhibits an

References

-

Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research.

-

Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society.

-

European Medicines Agency (EMA). (2004). Velcade (Bortezomib) Assessment Report - Impurity Profiling.

-

LGC Standards. Desisobutyl-n-butyl Bortezomib Reference Standard Data Sheet.

-

Gupta, A., et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Scientia Pharmaceutica.

Technical Guide: In Vitro Activity & Structural Profiling of Desisobutyl-n-butyl Bortezomib

The following technical guide details the in vitro activity, structural basis, and characterization protocols for Desisobutyl-n-butyl Bortezomib , a critical structural analog and process impurity of the proteasome inhibitor Bortezomib.

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) is a structural analog of the antineoplastic agent Bortezomib (Velcade®). Chemically, it represents a Norleucine (n-butyl) substitution for the Leucine (isobutyl) side chain at the P1 position of the boronic acid pharmacophore.

In the context of drug development and CMC (Chemistry, Manufacturing, and Controls), this compound is monitored as a specific process-related impurity or degradation product. Its in vitro activity profile is critical for establishing Relative Potency Factors (RPF) and ensuring that potential contamination does not alter the safety or efficacy profile of the drug substance.

This guide provides a mechanistic breakdown of its interaction with the 20S proteasome, expected potency shifts based on P1-S1 pocket topology, and validated protocols for empirical assessment.

Chemical Architecture & Homology

To understand the biological activity, one must first delineate the precise structural deviation. Bortezomib is a dipeptide boronic acid acting as a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.

Structural Comparison Table

| Feature | Bortezomib (Parent) | Desisobutyl-n-butyl Bortezomib (Analog) |

| CAS Number | 179324-69-7 | 1104011-35-9 |

| P1 Residue Analog | Leucine (Isobutyl side chain) | Norleucine (n-Butyl side chain) |

| Side Chain Structure | -CH2-CH(CH3)2 (Branched) | -CH2-CH2-CH2-CH3 (Linear) |

| Molecular Formula | C19H25BN4O4 | C19H25BN4O4 (Structural Isomer) |

| Target Pocket |

Mechanistic Implication

The S1 pocket of the proteasome's

-

Bortezomib: The branched isobutyl group fills the S1 pocket volume efficiently, maximizing Van der Waals contacts.

-

Desisobutyl-n-butyl Analog: The linear n-butyl chain is hydrophobic but lacks the steric bulk/branching to fill the pocket as "tightly" as the isobutyl group.

-

Prediction: While likely still active (due to retained hydrophobicity and the electrophilic boron "warhead"), the linear analog often exhibits a higher

(lower potency) compared to the branched parent due to reduced shape complementarity.

Mechanism of Action: P1-S1 Interaction Logic

The following diagram illustrates the kinetic competition and structural fit logic governing the inhibition of the 20S proteasome by Bortezomib versus its n-butyl analog.

Figure 1: Comparative binding logic. The isobutyl group of Bortezomib provides optimal steric complementarity to the S1 pocket, whereas the n-butyl analog may suffer from entropic penalties or reduced contact surface area.

In Vitro Profiling Protocols

To empirically determine the Relative Potency Factor (RPF) of Desisobutyl-n-butyl Bortezomib, researchers must employ a self-validating 20S proteasome activity assay.

Protocol A: 20S Proteasome Inhibition Assay (Fluorogenic)

This assay measures the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome.

Reagents:

-

Enzyme: Purified Human 20S Proteasome (0.5 nM final).

-

Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

-

Buffer: 20 mM HEPES (pH 7.4), 0.5 mM EDTA, 0.035% SDS (activator).

Workflow:

-

Preparation: Dissolve Desisobutyl-n-butyl Bortezomib (Test) and Bortezomib Reference Standard (Ref) in DMSO to 10 mM.

-

Serial Dilution: Prepare 1:3 serial dilutions in assay buffer (Range: 1000 nM to 0.01 nM).

-

Pre-Incubation: Add 50 µL of Enzyme solution + 25 µL of Compound dilution to a black 96-well plate. Incubate for 15 minutes at 37°C .

-

Why? Boronic acids are slow-binding inhibitors. Pre-incubation allows equilibrium establishment.

-

-

Reaction Start: Add 25 µL of Substrate (Suc-LLVY-AMC, 50 µM final).

-

Kinetic Read: Monitor fluorescence (

) every 2 minutes for 60 minutes. -

Data Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Compound]. Fit to a 4-parameter logistic model to derive IC50.

Protocol B: Cell Viability Assay (Cytotoxicity)

To assess cellular permeability and off-target toxicity.

Cell Lines: MM.1S or RPMI-8226 (Multiple Myeloma models). Method: CellTiter-Glo® (ATP quantification).

Workflow:

-

Seed cells (10,000 cells/well) in white 96-well plates.

-

Treat with Test and Ref compounds (72-hour incubation).

-

Add CellTiter-Glo reagent; read luminescence.

-

Validation Criterion: The IC50 of the Reference (Bortezomib) must fall within 2-5 nM (historical control).

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing this impurity in a drug substance batch.

Figure 2: Qualification workflow for Desisobutyl-n-butyl Bortezomib. Impurities exceeding ICH Q3A thresholds (>0.10%) require toxicological qualification via these in vitro assays.

Data Interpretation & References

Expected Results

-

Potency: Based on SAR of boronic acid inhibitors, the n-butyl analog is expected to be equipotent or slightly less potent (2-5x higher IC50) than Bortezomib. The loss of the branched methyl group reduces hydrophobic surface area contact in the S1 pocket.

-

Selectivity: The modification is conservative; thus, the selectivity profile (Chymotrypsin-like vs Trypsin-like) is unlikely to shift drastically.

References

-

Ivanov, A. S., et al. (2012). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, 80(1), 67-76. Link

-

Adams, J., et al. (1999). "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research, 59(11), 2615-2622. Link

-

Clemens, J., et al. (2015). "IC50 values of inhibition of the active sites of the 26S proteasome by 1-h treatment with bortezomib in myeloma cell lines."[1] ResearchGate. Link

-

FDA Center for Drug Evaluation and Research. "Velcade (Bortezomib) NDA 021602 Review." Link

Sources

Technical Guide: Solubility, Stability, and Characterization of Desisobutyl-n-butyl Bortezomib

[1]

Executive Summary & Chemical Identity

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9) is a critical structural analog and process-related impurity of the proteasome inhibitor Bortezomib.[1][2] Chemically, it represents the substitution of the isobutyl side chain (characteristic of the leucine moiety in Bortezomib) with an n-butyl side chain (characteristic of norleucine).[1]

In the context of drug development and API (Active Pharmaceutical Ingredient) manufacturing, this compound acts as a "Critical Quality Attribute" (CQA). Its physicochemical similarity to Bortezomib makes it a "critical pair" in chromatographic separations, requiring precise control over solubility and stability parameters during purification and storage.

Chemical Characterization

| Property | Data |

| Common Name | Desisobutyl-n-butyl Bortezomib |

| Systematic Name | ((R)-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)pentyl)boronic acid |

| CAS Number | 1104011-35-9 |

| Molecular Formula | C₁₉H₂₅BN₄O₄ |

| Molecular Weight | 384.24 g/mol |

| Structural Difference | Bortezomib: Isobutyl side chain (-CH₂-CH(CH₃)₂) Impurity: n-Butyl side chain (-CH₂-CH₂-CH₂-CH₃) |

Solubility Profile: Thermodynamics & Solvent Systems

Theoretical Solubility Basis

The substitution of an isobutyl group with an n-butyl group induces a subtle but distinct shift in lipophilicity.[1] While the molecular weight remains identical (isomers), the linear n-butyl chain possesses a slightly larger accessible surface area compared to the branched isobutyl group.[1]

-

Lipophilicity (LogP): The n-butyl analog is theoretically slightly more lipophilic than Bortezomib.[1]

-

Aqueous Solubility: Expected to be slightly lower than Bortezomib’s baseline of 3.3–3.8 mg/mL (pH 2–6.5).

-

Solvation Behavior: Like Bortezomib, this analog exhibits "amphiphilic" behavior due to the hydrophobic peptide backbone and the polar, ionizable boronic acid headgroup.

Recommended Solvent Systems

Based on the structural homology to Bortezomib, the following solvent systems are validated for stock solution preparation and processing:

| Solvent Class | Solvent | Solubility Rating | Application |

| Primary Organic | DMSO | High (>50 mg/mL) | Cryogenic storage, HTS screening stocks.[1] |

| Primary Organic | Methanol/Ethanol | High (>20 mg/mL) | Analytical dilutions, degradation studies. |

| Chlorinated | Chloroform | Moderate | Extraction protocols. |

| Aqueous | Water (pH < 7) | Low (~3 mg/mL) | Not recommended for high-concentration stocks.[1] |

| Aqueous | Water (pH > 9) | Moderate (Ionized) | Warning: High pH accelerates oxidative degradation. |

Experimental Protocol: Saturation Solubility Determination

To empirically determine the solubility of this specific impurity (often available in limited quantities), use the "Miniaturized Shake-Flask Method" .[1]

-

Preparation: Weigh 1.0 mg of Desisobutyl-n-butyl Bortezomib into a 1.5 mL amber microcentrifuge tube (protect from light).

-

Solvent Addition: Add 100 µL of the target solvent (e.g., pH 7.4 PBS).

-

Equilibration: Vortex for 1 hour at 25°C. If fully dissolved, add more solid until precipitation is visible.

-

Separation: Centrifuge at 10,000 x g for 10 minutes.

-

Quantification: Analyze the supernatant via HPLC-UV (270 nm) against a standard curve.

Stability Profile: The Boronic Acid Challenge

The stability of Desisobutyl-n-butyl Bortezomib is governed by the reactivity of its terminal boronic acid group [-B(OH)₂].[1] This moiety is chemically dynamic, existing in equilibrium with various states depending on the environment.

Degradation Pathways

The three primary instability mechanisms are:

-

Oxidative Deboronation: In the presence of oxygen or peroxides, the C-B bond cleaves, yielding the corresponding alcohol (Des-borono-hydroxy impurity).[1] This is irreversible.

-

Boroxine Trimerization: Under anhydrous conditions or lyophilization, three boronic acid molecules dehydrate to form a cyclic boroxine (trimer). This is reversible upon rehydration.

-

Esterification: Reacts rapidly with 1,2-diols (e.g., mannitol, glycerol) to form stable cyclic esters.[1]

Visualization of Degradation Pathways

The following diagram illustrates the dynamic equilibrium and irreversible degradation paths for Desisobutyl-n-butyl Bortezomib.

Caption: Dynamic equilibrium of boronic acid moiety: Reversible trimerization vs. irreversible oxidation.

Handling & Storage Protocols

To maintain the integrity of Desisobutyl-n-butyl Bortezomib reference standards, strict adherence to environmental controls is required.[1]

Storage Conditions

-

Temperature: -20°C is mandatory for long-term storage.[1]

-

Atmosphere: Store under Argon or Nitrogen gas. The compound is air-sensitive (oxidative deboronation).[1]

-

Container: Amber glass vials with Teflon-lined caps. Avoid standard plastics if dissolving in DMSO (leaching risk).[1]

Reconstitution Strategy (Self-Validating Protocol)

This protocol ensures the compound is in the monomeric state before use, reversing any boroxine formation that occurred during storage.[1]

-

Equilibrate: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening (prevents condensation).

-

Solubilize: Dissolve in DMSO to create a high-concentration stock (e.g., 10 mM).

-

Sonicate: Sonicate for 30-60 seconds to disrupt crystal lattices.

-

Aliquot: Immediately dispense into single-use aliquots. Do not freeze-thaw repeatedly.

-

Verification (Optional): If using for precise kinetics, check the stock via NMR or HPLC to confirm the absence of the oxidative alcohol impurity.

Analytical Strategy: Detection & Separation

Separating Desisobutyl-n-butyl Bortezomib from the parent API (Bortezomib) is challenging due to their isomeric nature.[1] Standard C18 methods may result in co-elution.

Critical Separation Parameters

-

Column Selection: Use a column with high shape selectivity (e.g., Phenyl-Hexyl or C18 with embedded polar groups) rather than a standard C18. The pi-pi interactions with the phenyl ring in the backbone can help differentiate the linear n-butyl from the branched isobutyl.[1]

-

Mobile Phase: Acidic pH (0.1% Formic Acid or Phosphoric Acid) is crucial to keep the boronic acid protonated and suppress ionization, improving peak shape.

Analytical Workflow Diagram

Caption: HPLC strategy prioritizing shape selectivity to resolve the n-butyl impurity from Bortezomib.

References

-

LGC Standards. Desisobutyl-n-butyl Bortezomib - Product Information & Impurity Profile. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). Bortezomib Structure and Physicochemical Properties. PubChem Compound Summary for CID 387447. Retrieved from [1]

-

Simson Pharma. Desisobutyl-n-butyl Bortezomib Reference Standard Data. Retrieved from [1]

-

ResearchGate. The chemical structure of Bortezomib and its boronic acid derivatives. Retrieved from [1]

- U.S. Pharmacopeia (USP).General Chapter <791> pH and <1059> Excipient Performance (Boronic Acid Stability). (General reference for boronic acid chemistry standards).

Methodological & Application

Application Note: Biological Profiling of Desisobutyl-n-butyl Bortezomib in Multiple Myeloma Models

Executive Summary

In the synthesis of the proteasome inhibitor Bortezomib (Velcade®), process-related impurities are critical quality attributes that require rigorous biological characterization. Desisobutyl-n-butyl Bortezomib represents a structural analog where the isobutyl side chain (derived from the leucine moiety) is replaced by a linear n-butyl chain.

This application note provides a comprehensive framework for researchers to characterize the biological activity of this specific impurity. Unlike inert byproducts, this analog retains the critical boronic acid pharmacophore, necessitating precise determination of its relative potency (RP) and selectivity against Multiple Myeloma (MM) cell lines.

Key Technical Insight: Structure-Activity Relationship (SAR)

Bortezomib binds the

Chemical Identity & Structural Context[1][2][3][4][5]

Before biological testing, the identity of the test article must be verified. The impurity arises from the substitution of the leucine precursor with an n-leucine (norleucine) analog during synthesis.

| Feature | Bortezomib (API) | Desisobutyl-n-butyl Bortezomib (Impurity) |

| CAS Number | 179324-69-7 | 1104011-35-9 |

| Side Chain | Isobutyl (Branched) | n-Butyl (Linear) |

| Chemical Name | [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid | B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid |

| Molecular Formula | C₁₉H₂₅BN₄O₄ | C₁₉H₂₅BN₄O₄ (Isomer) |

| Molecular Weight | 384.24 g/mol | 384.24 g/mol |

Experimental Workflow

The following workflow ensures data integrity, moving from chemical verification to mechanistic validation.

Figure 1: Integrated workflow for characterizing the Desisobutyl-n-butyl impurity. Note the parallel processing of cytotoxicity and enzymatic inhibition to correlate cell death with mechanism.

Protocol A: Comparative Cytotoxicity Assay

Objective: Determine the IC50 of Desisobutyl-n-butyl Bortezomib relative to the parent API in standard Multiple Myeloma models. Cell Lines: RPMI-8226 (ATCC CCL-155) and U266 (ATCC TIB-196).

Reagents & Equipment[6][7]

-

Assay Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.

-

Detection: CellTiter-Glo® (Promega) or MTT Reagent.

-

Compounds:

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve both API and Impurity in 100% DMSO to a concentration of 10 mM .

-

Critical: Verify solubility. The n-butyl analog may have slightly different lipophilicity; ensure no precipitation occurs.

-

-

Serial Dilution (2x Working Solutions):

-

Prepare a 9-point serial dilution (1:3) in cell culture media.

-

Top Concentration: 200 nM (Final assay concentration will be 100 nM).

-

Range: 100 nM down to ~0.01 nM.

-

Note: Keep DMSO constant at 0.1% across all wells to avoid vehicle toxicity artifacts.

-

-

Cell Seeding:

-

Harvest MM cells in log-phase growth.

-

Seed 10,000 cells/well in 96-well white-walled plates (for luminescence).

-

Volume: 50 µL per well.

-

-

Compound Addition:

-

Add 50 µL of the 2x compound dilutions to the cells.

-

Controls:

-

Negative Control: Media + 0.1% DMSO (0% kill).

-

Positive Control: 10 µM Bortezomib (100% kill).

-

Blanks: Media only (no cells).

-

-

-

Incubation:

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

Readout:

-

Equilibrate plate to room temperature (30 min).

-

Add 100 µL CellTiter-Glo reagent. Shake for 2 min. Incubate 10 min.

-

Read Luminescence (RLU).

-

Data Analysis

Calculate % Viability:

Protocol B: 20S Proteasome Inhibition Assay

Objective: Confirm the impurity acts via the same mechanism (Chymotrypsin-like activity inhibition) and quantify the

Mechanistic Pathway[8][9][10][11][12][13][14]

Figure 2: Competitive inhibition mechanism. Both the drug and impurity compete with the substrate for the active site threonine.

Methodology

-

Buffer Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS.

-

Note: SDS is required to activate the 20S proteasome core particle.

-

-

Enzyme Prep:

-

Purified Human 20S Proteasome (e.g., from Boston Biochem).[5]

-

Dilute to 2 nM in Assay Buffer.

-

-

Reaction Setup (384-well Black Plate):

-

Add 10 µL of Inhibitor (Bortezomib or Impurity) at varying concentrations (0.1 nM to 100 nM).

-

Add 10 µL of 20S Proteasome (2 nM).

-

Incubate 15 minutes at 37°C to allow equilibrium binding.

-

-

Substrate Addition:

-

Add 10 µL of Suc-LLVY-AMC (50 µM final).

-

-

Kinetic Read:

-

Measure Fluorescence (Ex 360 nm / Em 460 nm) every 2 minutes for 60 minutes.

-

-

Calculation:

-

Calculate the slope (Vmax) of the linear portion of the curve.

-

Plot Vmax vs. Log[Inhibitor].

-

Determine IC50 (biochemical).

-

Expected Results & Interpretation

Based on the structural modification (linear vs. branched chain), the following trends are expected. This data serves as a reference for validation.

| Parameter | Bortezomib (Ref) | Desisobutyl-n-butyl (Impurity) | Interpretation |

| Cellular IC50 (RPMI-8226) | ~3–6 nM | ~10–25 nM | Impurity is less potent (2-5x shift) due to reduced S1 pocket fit. |

| Biochemical IC50 (20S) | ~0.6 nM | ~2–4 nM | Direct binding affinity is lower, but mechanism is preserved. |

| Maximal Efficacy (Emax) | 100% Kill | 100% Kill | The impurity is a full inhibitor; it will kill cells at sufficiently high doses. |

Qualification Decision Matrix

-

Scenario A (Impurity IC50 > Parent): The impurity is less active. Safety risk is primarily off-target toxicity, not super-potency. Standard ICH limits apply.

-

Scenario B (Impurity IC50 ≈ Parent): The impurity acts as a dosing additive. Total active boronate load must be calculated.

-

Scenario C (Impurity IC50 < Parent): Highly unlikely for this structure, but would require immediate toxicity investigation.

References

-

Adams, J., et al. (1999). "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research, 59(11), 2615–2622. Link

-

Hideshima, T., et al. (2001). "The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells."[6] Cancer Cell, 1(2), 133-146. Link

-

ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link

-

Demo, S. D., et al. (2007). "Antitumor Activity of PR-171, a Novel Irreversible Inhibitor of the Proteasome." Cancer Research, 67(13), 6383-6391. (Provides comparative protocols for proteasome assays). Link

-

Drexler, H. G., et al. (2000). "Marker profiles of human multiple myeloma cell lines." Leukemia & Lymphoma, 40(1-2), 33-47. (Characterization of RPMI-8226/U266). Link

Sources

- 1. Desisobutyl-n-butyl Bortezomib | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ashpublications.org [ashpublications.org]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myeloma cells exhibit an increase in proteasome activity and an enhanced response to proteasome inhibition in the bone marrow microenvironment in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterization of Desisobutyl-n-butyl Bortezomib

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Desisobutyl-n-butyl Bortezomib, a novel analog of the potent proteasome inhibitor, Bortezomib. As specific literature on this analog is not publicly available, the following protocols are adapted from established, peer-reviewed methodologies for characterizing Bortezomib and other novel proteasome inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols, the scientific rationale behind methodological choices, and guidance on data interpretation. The protocols cover essential in vitro biochemical and cell-based assays required to determine the compound's potency, cellular activity, and mechanism of action.

Introduction: The Rationale for Developing Bortezomib Analogs

Bortezomib (marketed as Velcade®) revolutionized the treatment of multiple myeloma and mantle cell lymphoma by targeting the 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins. By reversibly inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, Bortezomib disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn triggers cell cycle arrest and apoptosis in cancerous cells.

The development of analogs like Desisobutyl-n-butyl Bortezomib is driven by the pursuit of improved therapeutic profiles, such as enhanced specificity, altered pharmacokinetics, reduced off-target effects, or the ability to overcome resistance mechanisms. The replacement of Bortezomib's isobutyl group with an n-butyl group may subtly alter the compound's steric and electronic properties, potentially affecting its binding affinity to the proteasome's active site.

This guide outlines the foundational experiments to build a comprehensive profile of this new chemical entity.

Compound Handling and Stock Solution Preparation

As a potent cytotoxic agent and analog of Bortezomib, Desisobutyl-n-butyl Bortezomib must be handled with appropriate safety precautions in a certified laboratory environment.

Protocol 2.1: Reconstitution and Aliquoting

-

Safety First: Handle the solid compound and concentrated solutions within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Reconstitution: To create a high-concentration stock solution (e.g., 10 mM), use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is the standard choice for Bortezomib and its analogs due to its excellent solubilizing capacity.

-

Causality: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules without participating in reactions, ensuring compound integrity.

-

-

Calculation: Calculate the required volume of DMSO based on the mass of the compound and its molecular weight.

-

Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

-

Solubilization: Add the calculated volume of DMSO to the vial containing the compound. Vortex gently for 2-5 minutes until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosolization.

-

Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in low-protein-binding microcentrifuge tubes.

-

Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising its stability and concentration.

-

-

Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month). Protect from light.

Biochemical Assay: Direct Proteasome Inhibition

The first critical step is to determine if Desisobutyl-n-butyl Bortezomib directly inhibits the proteasome's enzymatic activity and to quantify its potency (IC₅₀). This is achieved using a cell-free biochemical assay with purified 20S proteasome.

Protocol 3.1: 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol utilizes a fluorogenic substrate, Suc-LLVY-AMC, which releases a fluorescent AMC (7-amino-4-methylcoumarin) group upon cleavage by the proteasome's chymotrypsin-like site.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA.

-

Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO.

-

Enzyme: Purified human 20S proteasome.

-

Test Compound: Prepare a serial dilution of Desisobutyl-n-butyl Bortezomib (e.g., from 100 µM to 0.01 nM) in DMSO. Also, prepare a Bortezomib serial dilution as a positive control.

-

-

Experimental Workflow:

-

On a 96-well black, flat-bottom plate, add 2 µL of the serially diluted compound or DMSO (vehicle control) to respective wells.

-

Add 88 µL of assay buffer to each well.

-

Add 5 µL of purified 20S proteasome (final concentration ~0.5 nM) to all wells except the "no enzyme" blank.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Causality: This pre-incubation step is crucial for inhibitors that may have a slow on-rate, ensuring that the binding reaches equilibrium before the substrate is introduced.

-

-

Initiate the reaction by adding 5 µL of Suc-LLVY-AMC substrate (final concentration ~15 µM).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates by subtracting the rate of the "no enzyme" blank.

-

Express the activity as a percentage of the vehicle (DMSO) control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Data Summary Table (Hypothetical)

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Bortezomib (Control) | 20S Proteasome (Chymotrypsin-like) | 5.2 |

| Desisobutyl-n-butyl Bortezomib | 20S Proteasome (Chymotrypsin-like) | To be determined |

Diagram: Biochemical Assay Workflow

Caption: Mechanism of action for proteasome inhibitors leading to apoptosis.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of Desisobutyl-n-butyl Bortezomib. Successful execution of these experiments will establish the compound's biochemical potency, its efficacy in a cellular context, and confirmation of its on-target mechanism of action.

Further studies may include:

-

Selectivity Profiling: Assessing the inhibitory activity against other proteasome subunits (trypsin-like and caspase-like) and other proteases to determine selectivity.

-

In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

-

Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

These foundational data are crucial for making informed decisions regarding the continued development of Desisobutyl-n-butyl Bortezomib as a potential therapeutic agent.

References

-

Lightcap ES, McCormack T, Pien CS, et al. Proteasome inhibition by carfilzomib results in profound stress responses and cell death in hematologic malignancy cells. Cancer Research. 2000. Available from: [Link]

-

Kupperman E, Lee EC, Cao Y, et al. Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer Research. 2010. Available from: [Link]

-

National Cancer Institute. Bortezomib. NCI Dictionary of Cancer Terms. Available from: [Link]

-

Herbein G. The Proteasome in HIV-1 Replication. Viruses. 2011. Available from: [Link]

-

Adams J. The proteasome: a suitable antineoplastic target. Nature Reviews Cancer. 2004. Available from: [Link]

-

DSMZ - German Collection of Microorganisms and Cell Cultures GmbH. RPMI 8226 Cell Line Information. DSMZ Website. Available from: [Link]

Application Note: Probing Proteasome Inhibitor Resistance with Desisobutyl-n-butyl Bortezomib

Introduction: The Structural Basis of Resistance

The clinical success of Bortezomib (Velcade®) in multiple myeloma is tethered to its precise inhibition of the

Desisobutyl-n-butyl Bortezomib is a structural analog where the branched isobutyl side chain at the P1 position is replaced by a linear n-butyl chain. While often categorized as a process impurity (Impurity L), this compound serves as a potent chemical probe for studying the steric constraints of mutant proteasomes.

By comparing the inhibitory profile of the linear analog (Desisobutyl-n-butyl) against the branched parent (Bortezomib), researchers can map the plasticity of the S1 pocket. This application note details the protocols for utilizing this analog to distinguish between steric-based resistance mutations and non-target resistance mechanisms (e.g., efflux pumps).

Key Chemical Distinction

-

Bortezomib: P1 residue = Leucine analog (Isobutyl side chain). High steric bulk, optimized for wild-type S1 hydrophobic pocket.

-

Desisobutyl-n-butyl Bortezomib: P1 residue = Norleucine analog (n-Butyl side chain). Reduced steric width, increased flexibility.

Mechanism of Action & Resistance Logic[1][2]

The proteasome's S1 pocket is a hydrophobic cleft defined by residues 45, 49, 50, and 52 of the

-

Wild-Type Binding: The isobutyl group of Bortezomib fits snugly into the S1 pocket via hydrophobic interactions.

-

Mutant Binding (Resistance): Mutations like Ala49Thr introduce a polar/bulky threonine residue into the hydrophobic pocket. This creates a steric clash with the branched isobutyl group of Bortezomib, significantly increasing

(reducing potency). -

The Probe's Utility: The linear n-butyl chain of Desisobutyl-n-butyl Bortezomib lacks the branching methyl groups. In specific mutant clefts, this linear chain may bypass the steric clash introduced by the mutation, retaining potency where Bortezomib fails. Conversely, if the mutation shrinks the pocket depth, the linear chain may suffer similar penalties.

Pathway Visualization: S1 Pocket Steric Clash

Caption: Schematic of Bortezomib resistance via S1 pocket mutation and the application of the linear analog probe to map steric constraints.

Experimental Protocols

Protocol A: Reconstitution and Storage

Scientific Rationale: Boronic acids are prone to dehydration, forming boroxines (trimers) which are thermodynamically stable but kinetically slow to hydrolyze, potentially leading to inconsistent dosing.

-

Solvent: Dissolve Desisobutyl-n-butyl Bortezomib (Powder) in 100% DMSO to a stock concentration of 10 mM.

-

Vortexing: Vortex vigorously for 1 minute to ensure complete disruption of any trimeric anhydrides.

-

Aliquoting: Aliquot into low-binding amber microtubes (avoid glass to prevent boron adsorption).

-

Storage: Store at -80°C. Stable for 6 months.

-

Working Solution: Dilute in aqueous buffer immediately before use. Do not store aqueous dilutions.

Protocol B: 20S Proteasome Activity Assay (Cell-Free)

Objective: Determine the

Materials:

-

Purified 20S Proteasome (Human Erythrocyte for WT; Recombinant for Mutant).

-

Substrate: Suc-LLVY-AMC (Specific for

5 Chymotrypsin-like activity). -

Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS (activator).

Steps:

-

Preparation: Dilute proteasome to 1 nM in Assay Buffer.

-

Inhibitor Series: Prepare a 10-point dilution series of Desisobutyl-n-butyl Bortezomib and Bortezomib (Control) ranging from 10

M to 0.01 nM in DMSO. -

Incubation: Add 1

L of inhibitor to 99-

Note: Pre-incubation allows the formation of the tetrahedral intermediate between the boron atom and the active site threonine.

-

-

Reaction Start: Add 100

L of Suc-LLVY-AMC (50 -

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

-

Analysis: Calculate initial velocity (

) and fit to a dose-response curve to determine

Protocol C: Cellular Cross-Resistance Profiling

Objective: Assess cell viability in Bortezomib-resistant lines (e.g., RPMI-8226/V10R or THP1/BTZ) treated with the analog.

Workflow Diagram:

Caption: Workflow for determining the Resistance Factor (RF) using cellular viability assays.

Steps:

-

Seeding: Seed WT and Resistant cells (e.g., 5,000 cells/well) in RPMI-1640 + 10% FBS.

-

Dosing: Add Desisobutyl-n-butyl Bortezomib (0.1 nM – 10

M). Include Bortezomib as a reference standard. -

Duration: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo® reagent (or MTT). Measure luminescence/absorbance.

-

Calculation:

-

Compute

for both compounds in both cell lines. -

Calculate Resistance Factor (RF):

.

-

Data Interpretation & Expected Outcomes

The table below guides the interpretation of the Resistance Factor (RF) when comparing Bortezomib to its Desisobutyl-n-butyl analog.

| Scenario | Resistance Factor (Bortezomib) | Resistance Factor (Analog) | Interpretation |

| S1 Steric Mutation | High (>10x) | Low / Reduced | The mutation hinders the bulky isobutyl group (Bortezomib) but accommodates the linear n-butyl (Analog). Confirms steric clash mechanism. |

| Binding Pocket Loss | High (>10x) | High (>10x) | The mutation destroys the binding site affinity generally (e.g., loss of H-bond or massive conformational change). Both compounds fail. |

| Non-Specific (Efflux) | Moderate (2-5x) | Moderate (2-5x) | Resistance is likely due to P-gp/MDR1 efflux, which pumps out both substrates regardless of P1 structure. |

References

-

Franke, N. E., et al. (2012). "Impaired bortezomib binding to mutant

5 subunit of the proteasome is the underlying mechanism of bortezomib resistance in leukemia cells."[1] Leukemia, 26(4), 757-768. Link -

Oerlemans, R., et al. (2008).[1] "Molecular basis of bortezomib resistance: proteasome subunit

5 (PSMB5) gene mutation and overexpression of PSMB5 protein."[2][1][3] Blood, 112(6), 2489-2499. Link -

Huber, E. M., & Groll, M. (2012). "Inhibitors for the immuno- and constitutive proteasome: current and future trends in drug development." Angewandte Chemie International Edition, 51(35), 8708-8720. Link

-

Ri, M. (2016). "Mechanism of action and resistance to proteasome inhibitors in multiple myeloma." Japanese Journal of Clinical Oncology, 46(10), 969-976. Link

-

Simson Pharma. "Desisobutyl-n-butyl Bortezomib Structure and CAS Data." Link (Source for chemical identity).

Sources

"Desisobutyl-n-butyl Bortezomib" as a research tool compound

Role: High-Fidelity Reference Standard & Proteasome Specificity Probe CAS No: 1104011-35-9 Chemical Name: [(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic acid

Executive Summary & Strategic Utility

Desisobutyl-n-butyl Bortezomib is a critical structural analog of the proteasome inhibitor Bortezomib (Velcade®). Structurally, it represents a precise modification at the P1 site, where the branched isobutyl group (mimicking Leucine) of Bortezomib is replaced by a linear n-butyl group (mimicking Norleucine).

In drug development and biochemical research, this compound serves two distinct, high-value functions:

-

Analytical Reference Standard (Critical Quality Attribute): It is a known process-related impurity. Its presence must be quantified to meet ICH Q3A/B guidelines. It serves as a "resolution standard" to validate that HPLC/LC-MS methods can distinguish between the active drug and subtle structural variants.

-

Chemical Biology Probe (SAR Tool): It is used to probe the steric tolerance of the 20S proteasome

5-subunit specificity pocket. By comparing the binding kinetics of the linear n-butyl moiety against the branched isobutyl of Bortezomib, researchers map the hydrophobic interaction landscape of the S1 pocket.

Chemical Properties & Handling Protocols

Context: Boronic acids are chemically dynamic. They exist in equilibrium between the free boronic acid (active), boronate esters, and trimeric boroxines (anhydrides). Improper handling leads to inconsistent potency data and shifting chromatographic peaks.

Physicochemical Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 384.24 g/mol |

| Purity Requirement | >98% (HPLC) for quantitative spiking |

| Solubility | DMSO (>10 mg/mL), Methanol; sparingly soluble in water |

| Stability | Hygroscopic; susceptible to oxidative deboronation |

Protocol: Reconstitution & Storage

-

Step 1 (Solvent Choice): Dissolve the lyophilized powder in anhydrous DMSO. Avoid protic solvents (ethanol/water) for stock storage to prevent esterification or hydrolysis rates that differ from the parent compound.

-

Step 2 (Concentration): Prepare a 10 mM stock solution.

-

Step 3 (Aliquot): Aliquot into small volumes (e.g., 20

L) to avoid freeze-thaw cycles. -

Step 4 (Inert Atmosphere): Overlay vials with Argon gas before sealing. Oxygen promotes oxidative deboronation, cleaving the C-B bond and rendering the molecule inactive.

-

Step 5 (Storage): Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Application Note: Analytical Method Validation (Impurity Profiling)

Objective: To separate Desisobutyl-n-butyl Bortezomib (Impurity) from Bortezomib (API) using Reverse Phase HPLC (RP-HPLC). This protocol ensures the method is "stability-indicating," meaning it can detect impurities without interference from the main peak.

Mechanism: The n-butyl chain is slightly less hydrophobic and has a different hydrodynamic volume than the isobutyl group, resulting in a distinct retention time.

Experimental Protocol: High-Resolution Separation

Chromatographic Conditions:

-

Column: C18 Stationary Phase (e.g., Symmetry C18, 250 x 4.6 mm, 5

m) or equivalent UPLC column. -

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate, pH 3.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (Pyrazine chromophore).

-

Temperature: 30°C.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

|---|---|---|---|

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic Hold |

| 35.0 | 40 | 60 | Linear Gradient |

| 40.0 | 10 | 90 | Wash |

| 45.0 | 90 | 10 | Re-equilibration |

Procedure:

-

System Suitability: Inject a mixture containing 1.0 mg/mL Bortezomib spiked with 0.1% (1

g/mL) Desisobutyl-n-butyl Bortezomib. -

Resolution Check: Calculate the Resolution (

) between the API peak and the impurity peak.-

Acceptance Criteria:

(Baseline separation).[1]

-

-

Relative Retention Time (RRT):

-

Bortezomib: 1.00

-

Desisobutyl-n-butyl Bortezomib: Typically ~0.92 - 0.96 (Elutes slightly earlier or later depending on specific column carbon load, but distinct). Note: Due to the linearity of n-butyl vs bulkiness of isobutyl, interaction with C18 chains differs.

-

Application Note: Structure-Activity Relationship (SAR) Studies

Objective: To determine the impact of P1 site linearity on proteasome inhibition (

Scientific Rationale:

The 20S proteasome

Protocol: Fluorogenic Proteasome Inhibition Assay

Materials:

-

Enzyme: Purified 20S Proteasome (Human or Yeast).

-

Substrate: Suc-LLVY-AMC (Specific for Chymotrypsin-like activity).

-

Buffer: 50 mM HEPES (pH 7.5), 5 mM

, 1 mM DTT.

Workflow:

-

Preparation: Prepare a 9-point dilution series of Desisobutyl-n-butyl Bortezomib (Range: 0.1 nM to 10

M) in assay buffer. Include Bortezomib as the positive control. -

Incubation: Mix 50

L of enzyme (0.5 nM final) with 25 -

Reaction Start: Add 25

L of Suc-LLVY-AMC substrate (50 -

Kinetic Read: Monitor Fluorescence (Ex: 380 nm / Em: 460 nm) every 60 seconds for 60 minutes.

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Plot % Activity vs. Log[Inhibitor].

-

Fit to the Hill Equation to determine

.

-

Expected Outcome:

-

Bortezomib

: ~5-10 nM. -

Desisobutyl-n-butyl Analog: Typically shows slightly reduced potency (higher

) or altered residence time, demonstrating the preference of the

Visualizations

Diagram 1: Analytical Workflow for Impurity Identification

This diagram illustrates the logic flow for using Desisobutyl-n-butyl Bortezomib to validate a drug substance batch.

Caption: Workflow for utilizing Desisobutyl-n-butyl Bortezomib as a reference marker in API release testing.

Diagram 2: Structural Logic & Proteasome Interaction

This diagram visualizes the structural difference and its implication on the biological target.

Caption: SAR comparison showing how the side-chain geometry affects interaction with the proteasome S1 pocket.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46868071 (Desisobutyl-n-butyl Bortezomib). PubChem. Available at: [Link]

-

European Medicines Agency (EMA). "Velcade (Bortezomib) Assessment Report." EMA Scientific Discussion. Available at: [Link]

-

Kisselev, A. F., et al. (2012).[2] "Development of proteasome inhibitors as research tools and cancer drugs." Chemistry & Biology. Available at: [Link]

-

International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

Sources

Troubleshooting & Optimization

"Desisobutyl-n-butyl Bortezomib" off-target effects in cells

This technical guide addresses the biological impact, off-target mechanisms, and troubleshooting strategies for Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9). This compound is a structural analog and common process impurity of the proteasome inhibitor Bortezomib, where the leucine-derived isobutyl side chain is replaced by a linear n-butyl group.

Biological Impact, Off-Target Profiling, and Troubleshooting

Status: Active Document ID: TS-BZ-IMP-002 Last Updated: February 13, 2026 Target Audience: Assay Development Scientists, Medicinal Chemists, QC Analysts.

Part 1: Executive Technical Summary

Desisobutyl-n-butyl Bortezomib is a structural isomer of Bortezomib arising from the use of n-butylboronic acid (or the corresponding amino acid analog) instead of isobutylboronic acid during synthesis.

While often viewed merely as a quality control marker (Impurity A-like analog), its presence in experimental assays can confound data due to altered structure-activity relationships (SAR) . The replacement of the branched isobutyl group (Leucine mimic) with a linear n-butyl group (Norleucine mimic) significantly changes the binding kinetics at the proteasome

Key Chemical Distinction

| Feature | Bortezomib (Parent) | Desisobutyl-n-butyl Bortezomib (Analog) |

| P1 Side Chain | Isobutyl (Branched) | n-Butyl (Linear) |

| Amino Acid Mimic | Leucine | Norleucine |

| Primary Target | 20S Proteasome ( | 20S Proteasome (Reduced Affinity) |

| Key Off-Targets | Cathepsins G, A; Chymase | Cathepsins, Elastase-like enzymes |

Part 2: Mechanistic Insight & Off-Target Pathways

Altered Proteasome Binding (The "Loose Fit" Effect)

Bortezomib is optimized for the Chymotrypsin-like (

-

The Analog Effect: The linear n-butyl chain of Desisobutyl-n-butyl Bortezomib is hydrophobic but lacks the steric bulk to fill the S1 pocket efficiently. This results in a higher

(lower potency) for the -

Consequence: To achieve equivalent proteasome inhibition, higher concentrations are required. At these higher concentrations, the boronic acid "warhead" begins to attack secondary targets.

The "Warhead" Off-Target Mechanism

The boronic acid moiety is a reversible covalent trap for serine and threonine nucleophiles. When specific affinity for the proteasome is reduced (as in this analog), the chemical reactivity of the boron atom drives non-specific inhibition of other proteases.

-

Cathepsin Inhibition: Bortezomib is known to inhibit Cathepsin G and Cathepsin A . The n-butyl analog, maintaining lipophilicity but losing specific shape constraints, often retains or enhances affinity for these "promiscuous" hydrophobic pockets.

-

Autophagy Blockade: High concentrations of boronic acid inhibitors block Cathepsin L , preventing the degradation of autophagic cargo. This leads to an accumulation of LC3-II and p62, which can be misread as "autophagy induction" rather than "autophagic flux blockade."

Pathway Visualization

The following diagram illustrates the divergence in signaling and off-target activation between the parent drug and the impurity analog.

Caption: Divergent mechanism of action.[1] While Bortezomib tightly targets the proteasome, the n-butyl analog requires higher doses, shifting the balance toward off-target serine protease inhibition and non-specific toxicity.

Part 3: Troubleshooting Guide & FAQs

Scenario 1: "My Bortezomib IC50 values are shifting between batches."

Issue: You observe a "right-shift" (lower potency) or a "shallow slope" in your dose-response curves. Diagnosis: This often indicates contamination with Desisobutyl-n-butyl Bortezomib (or other isomers). The analog acts as a competitive inhibitor with lower potency, effectively diluting the active drug concentration. Action Plan:

-

Request CoA: Check the "Related Substances" section of your Certificate of Analysis. Look for "Impurity A" or "Desisobutyl-n-butyl analog" > 0.5%.

-

Run LC-MS: The analog has the same molecular weight (Isomer) but different retention time on C18 columns due to the linear vs. branched chain.

-

Tip: Use a Phenyl-Hexyl column for better separation of these structural isomers.

-

Scenario 2: "I see cytotoxicity in proteasome-resistant cells."

Issue: Cells resistant to Bortezomib (e.g., PSMB5 mutants) are still dying when treated with high concentrations of a batch containing the analog. Diagnosis: Off-target toxicity. The n-butyl analog is likely inhibiting non-proteasomal targets (e.g., HtrA2/Omi or lysosomal cathepsins) which are not affected by the PSMB5 mutation. Action Plan:

-

Use a Negative Control: Test the pure Desisobutyl-n-butyl analog (available as a reference standard) on your resistant cells.

-

Rescue Experiment: Treat with a Caspase inhibitor (Z-VAD-FMK). If toxicity persists, it confirms non-apoptotic (likely necrotic/lysosomal) death driven by off-targets.

Scenario 3: "Western Blots show LC3-II accumulation but no substrate accumulation."

Issue: You see markers of autophagy inhibition (LC3-II increase) but key proteasome substrates (e.g., I

-

Measure Proteasome Activity Directly: Use a fluorogenic substrate assay (Suc-LLVY-AMC) rather than Western blot to quantify proteasome inhibition specifically.

-

Titrate: Lower the dose. Proteasome inhibition should occur at low nM; Cathepsin inhibition usually requires high nM to

M concentrations.

Part 4: Experimental Protocols

Protocol A: Differential Protease Inhibition Assay

To distinguish between specific proteasome inhibition and off-target serine protease inhibition.

Materials:

-

Substrate A (Proteasome): Suc-LLVY-AMC (Chymotrypsin-like).

-

Substrate B (Cathepsin G/Chymase): Suc-AAPF-pNA.

-

Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT (Proteasome); 100 mM HEPES pH 7.5 (Cathepsin).

Step-by-Step:

-

Lysate Preparation: Harvest cells in passive lysis buffer (avoid protease inhibitors).

-

Incubation: Incubate lysate (5

g) with increasing concentrations (1 nM – 10 -

Substrate Addition: Add Substrate A (50

M) to set 1 and Substrate B (100 -